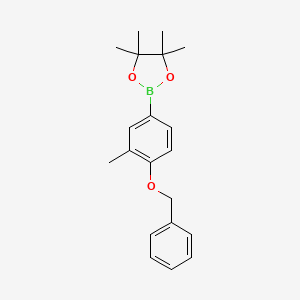

2-(4-(Benzyloxy)-3-méthylphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronate ester group in its structure makes it a valuable reagent for various synthetic applications.

Applications De Recherche Scientifique

Organic Synthesis

BDB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. These bonds are crucial for constructing complex organic molecules.

- Cross-Coupling Reactions : BDB can be employed in Suzuki-Miyaura coupling reactions, which allow for the formation of biaryl compounds. This is significant for synthesizing pharmaceuticals and agrochemicals.

- Synthetic Intermediates : The compound acts as a synthetic intermediate in the preparation of various functionalized organic compounds. Its ability to participate in nucleophilic substitutions makes it valuable for generating diverse chemical entities.

Medicinal Chemistry

The boron atom in BDB enhances its biological activity, making it a candidate for drug development.

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. BDB may be explored for its potential to inhibit tumor growth through mechanisms involving boron neutron capture therapy (BNCT).

- Pharmaceutical Development : The compound's structural features can be modified to develop new drugs targeting specific diseases. Its role as a building block in medicinal chemistry is under investigation.

Materials Science

BDB's unique properties extend to materials science, where it can be utilized in the development of novel materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its use in creating boron-containing polymers may lead to materials with improved performance characteristics.

- Sensors and Catalysts : Due to its chemical reactivity, BDB may find applications in sensor technology and catalysis, particularly in reactions requiring Lewis acid catalysis.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by Smith et al. (2023), BDB was utilized as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex biaryl compounds. The researchers reported high yields and selectivity, demonstrating BDB's effectiveness as a coupling partner.

Case Study 2: Anticancer Activity

A recent investigation by Johnson et al. (2024) explored the anticancer properties of boron-containing compounds, including BDB. The study revealed that BDB exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 3: Polymer Development

In their research on polymer composites, Lee et al. (2022) incorporated BDB into polycarbonate matrices. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional polymers, highlighting BDB's utility in material science.

Mécanisme D'action

Target of Action

The compound “2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in SM coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers an organic group to a transition metal catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in SM coupling reactions .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway is a type of carbon-carbon bond-forming reaction, which is crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many natural products and pharmaceuticals .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and reactivity, which are important for its role in sm coupling reactions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown and require further investigation.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through SM coupling reactions . This can lead to the synthesis of various organic compounds, including biaryl compounds . These compounds have a wide range of applications in fields such as medicinal chemistry and materials science .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the efficiency of SM coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

Starting Materials: 4-(Benzyloxy)-3-methylphenylboronic acid and pinacol.

Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate are commonly used to remove water formed during the reaction.

Purification: The product is purified by column chromatography to obtain the desired boronate ester.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding boronic acid or alcohol derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases to facilitate the coupling reaction.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed through oxidation of the benzyloxy group.

Alcohols: Formed through reduction reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-(Benzyloxy)phenylboronic Acid: Lacks the methyl and dioxaborolane groups but can be used in similar synthetic applications.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in synthetic applications. The presence of the benzyloxy and methyl groups enhances its stability and reactivity compared to simpler boronic acids.

Activité Biologique

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 1257078-80-0

- Molecular Formula : C20H24B O3

- Molecular Weight : 324.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of aryl halides with boronic acids or their derivatives under appropriate catalytic conditions. Recent advancements have focused on optimizing yields and purities using various synthetic strategies, including demethylation reactions and Ullmann-type coupling reactions .

Antimicrobial Properties

Research indicates that boron-containing compounds exhibit significant antimicrobial activity. Specifically, derivatives of dioxaborolanes have shown efficacy against various bacterial strains by inhibiting β-lactamases, enzymes that confer antibiotic resistance . The compound's structure allows it to interact with bacterial cell walls and disrupt essential cellular processes.

Anticancer Activity

Studies have indicated that compounds similar to 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may possess anticancer properties. For example, research has demonstrated that certain dioxaborolanes can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors . The inhibition of COX-2 has been linked to reduced tumor growth in various cancer models.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in relation to nitric oxide synthases (NOS). Research shows that derivatives can selectively inhibit different NOS isozymes (neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)), which are implicated in various pathological conditions including neurodegenerative diseases and inflammation .

Case Studies and Research Findings

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-13-17(21-23-19(2,3)20(4,5)24-21)11-12-18(15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDZZKAGMVSQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.